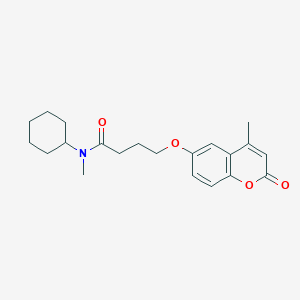![molecular formula C30H33N3O2S2 B12009189 (5Z)-3-cyclohexyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-35-6](/img/structure/B12009189.png)
(5Z)-3-cyclohexyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a 1,3-thiazolidin-4-one derivative with a unique structure.
- It contains a five-membered ring with sulfur at the first position and nitrogen at the third position.
- The presence of sulfur enhances its pharmacological properties, making it valuable for drug design.
Preparation Methods
- Synthetic routes for this compound involve multicomponent reactions, click chemistry, nano-catalysis, and green chemistry.
- Reaction conditions may vary, but microwave irradiation has been used for efficient synthesis.
- Industrial production methods are not widely reported, as this compound is primarily studied in research settings.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include hydrazine, thionyl chloride, and various aldehydes or ketones.
- Major products formed depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules due to its versatile reactivity.
Biology: Investigated for potential biological activities, such as anticancer, antimicrobial, and antioxidant effects.
Medicine: Research focuses on its potential as a drug candidate, especially as a DYRK1A inhibitor.
Industry: Limited industrial applications due to its research-oriented nature.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets.
- For example, as a DYRK1A inhibitor, it may modulate kinase activity and downstream signaling pathways.
Comparison with Similar Compounds
- Similar compounds include other 1,3-thiazolidin-4-ones and related heterocyclic structures.
- Notable uniqueness lies in its specific substituents and stereochemistry.
- Lead compounds identified in related studies include (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and (5Z)-5-benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one.
Remember that this compound’s research is ongoing, and its full potential is yet to be explored
Properties
CAS No. |
623936-35-6 |
|---|---|
Molecular Formula |
C30H33N3O2S2 |
Molecular Weight |
531.7 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H33N3O2S2/c1-20(2)19-35-26-16-10-15-25(21(26)3)28-22(18-32(31-28)23-11-6-4-7-12-23)17-27-29(34)33(30(36)37-27)24-13-8-5-9-14-24/h4,6-7,10-12,15-18,20,24H,5,8-9,13-14,19H2,1-3H3/b27-17- |
InChI Key |
NHADXRJUKYWGTC-PKAZHMFMSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B12009113.png)
![2-chloro-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B12009114.png)




![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12009135.png)
![5-(4-chlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12009142.png)
![2-(3-bromophenoxy)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B12009146.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12009155.png)

![6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12009177.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12009178.png)
